Cinchonidinone

Descripción

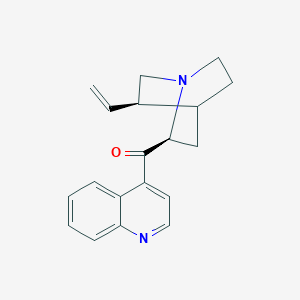

Structure

3D Structure

Propiedades

Fórmula molecular |

C19H20N2O |

|---|---|

Peso molecular |

292.4 g/mol |

Nombre IUPAC |

[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanone |

InChI |

InChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18H,1,8,10-12H2/t13-,14?,18-/m0/s1 |

Clave InChI |

AEFOLTVWSRMXMW-LWINWCPBSA-N |

SMILES isomérico |

C=C[C@H]1CN2CCC1C[C@H]2C(=O)C3=CC=NC4=CC=CC=C34 |

SMILES canónico |

C=CC1CN2CCC1CC2C(=O)C3=CC=NC4=CC=CC=C34 |

Origen del producto |

United States |

Biosynthesis and Metabolic Pathways Involving Cinchonidinone

Cinchonidinone as a Central Intermediate in Alkaloid Biogenesis

This compound serves as a pivotal branching point in the biosynthesis of several prominent alkaloids, most notably quinine (B1679958) and quinidine (B1679956). biorxiv.orgd-nb.infoturkjps.orgnih.gov Its formation is a key step that directs the metabolic flow towards the production of these and other related compounds.

Position in the Quinine and Quinidine Biosynthetic Cascade

The biosynthesis of Cinchona alkaloids originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452). biorxiv.orgd-nb.inforesearchgate.net Through a series of subsequent reactions, strictosidine is converted into this compound and its epimer, cinchoninone (B1261553). biorxiv.orgd-nb.info Historically, it was hypothesized that this compound is a direct precursor to quinine through subsequent methoxylation. biorxiv.orgd-nb.info However, more recent research suggests that the methoxy (B1213986) group of quinine and related alkaloids is introduced earlier in the pathway, on the precursor tryptamine. biorxiv.orgd-nb.info This leads to parallel pathways for methoxylated and desmethoxylated alkaloids, with both tryptamine and 5-methoxytryptamine (B125070) being utilized by downstream enzymes. biorxiv.orgd-nb.info this compound is therefore a crucial intermediate in the branch of the pathway leading to the desmethoxy alkaloids, such as cinchonidine (B190817). turkjps.orgnih.gov

The proposed biosynthetic route involves the conversion of strictosidine to intermediates like corynantheal (B1254762), which then leads to the formation of this compound. d-nb.infobiocyclopedia.com This positions this compound as a foundational molecule for the synthesis of the four main quina alkaloids. turkjps.orgnih.gov

Enzymatic Transformations Governing this compound Formation and Conversion

The formation and subsequent conversion of this compound are tightly regulated by specific enzymes that catalyze key transformations, including reduction, hydroxylation, and O-methylation.

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-dependent oxidoreductases play a crucial role in the conversion of this compound. turkjps.orgresearchgate.net These enzymes catalyze the reduction of the keto group of this compound to a hydroxyl group, leading to the formation of cinchonidine. turkjps.orgnih.gov Specifically, one isoform of this oxidoreductase reduces cinchoninone (which is in equilibrium with its epimer this compound) to a mixture of cinchonine (B1669041) and cinchonidine. researchgate.net This reduction is a critical step in determining the stereochemistry of the final alkaloid products. biocyclopedia.com

Following the formation of the initial alkaloid skeleton, hydroxylation and O-methylation are key reactions that introduce further diversity. While earlier theories proposed that this compound itself undergoes hydroxylation and subsequent O-methylation to form quininone (B45862) (a precursor to quinine), current evidence points to these modifications occurring at an earlier stage on the tryptamine unit. biorxiv.orgd-nb.infoturkjps.orgnih.gov

Nevertheless, the potential for downstream hydroxylation and O-methylation of this compound derivatives cannot be entirely ruled out. Studies have identified O-methyltransferases that can act on hydroxylated cinchoninone analogs, suggesting that the precise order of these final steps may be flexible. acs.orgresearchgate.net The higher activity of some O-methyltransferases for 6'-hydroxycinchoninone suggests a preferred route involving hydroxylation and methylation of the cinchoninone/cinchonidinone core, followed by keto-reduction. acs.org

Role of Nicotinamide Adenine Dinucleotide Phosphate Oxidoreductase

Epimerization and Isomerization Dynamics of this compound

This compound exists in a dynamic equilibrium with its stereoisomer, cinchoninone, a process that is fundamental to the production of the different Cinchona alkaloids.

C-8 Epimerization to Cinchoninone via Enol Intermediates

This compound can undergo epimerization at the C-8 position to form cinchoninone. turkjps.orgnih.govresearchgate.net This transformation is believed to proceed through an enol intermediate. turkjps.orgnih.govbiocyclopedia.com The enol form of cinchoninone allows for the interconversion between the two diastereomers, this compound and cinchoninone. biocyclopedia.com This equilibrium is significant because both this compound and cinchoninone serve as substrates for the NADPH-dependent reductases that produce the final alkaloid products, cinchonidine/quinine and cinchonine/quinidine, respectively. turkjps.orgnih.gov

Mechanistic Investigations of Stereochemical Control in Biosynthesis

The biosynthesis of Cinchona alkaloids, including this compound, is a complex process characterized by a high degree of stereochemical control. These alkaloids are derived from strictosidine, which is formed from the condensation of tryptamine and the monoterpene secologanin. biorxiv.org The pathway from strictosidine to the quinoline (B57606) alkaloids found in Cinchona plants involves several enzymatic steps that precisely dictate the three-dimensional structure of the resulting molecules.

A critical juncture in the pathway is the formation of the ketone intermediates this compound and its C-8 epimer, cinchoninone. turkjps.org this compound serves as a central precursor for the synthesis of major Cinchona alkaloids. turkjps.orgnih.gov The epimerization at the C-8 position, which distinguishes this compound from cinchoninone, can occur via an enol intermediate. turkjps.orgnih.gov The stereochemistry of the final alkaloid products, such as cinchonidine and cinchonine, is determined by the stereospecific reduction of these ketone intermediates, a reaction catalyzed by NADPH-dependent oxidoreductases. turkjps.orgacs.org

Early tracer experiments provided insights into the stereospecific nature of the biosynthetic reactions. For instance, studies using tritium-labeled tryptamine showed that the oxidative attack at what becomes the C-2' position of the quinoline base is a stereospecific process, with a 50% loss of tritium (B154650) from the precursor. rsc.org While the enzymes governing every stereochemical outcome have not all been genetically identified, research on related monoterpene indole (B1671886) alkaloid pathways in plants like Catharanthus roseus highlights that enzymes such as strictosidine synthase and strictosidine glucosidase exhibit stringent stereocontrol, ensuring the integrity of key intermediates. nih.gov This enzymatic precision is fundamental to producing a single, biologically active stereoisomer from a cascade of potential structures.

Precursor Incorporation Studies in this compound Biosynthesis

Stable Isotope-Labeled Precursor Feeding Experiments

Stable isotope-labeled precursor feeding experiments have been instrumental in elucidating the biosynthetic pathway of Cinchona alkaloids, including the role of this compound. biorxiv.org These studies involve administering a compound labeled with a stable isotope (like deuterium, ¹³C, or ¹⁵N) to a plant or cell culture and then tracking the label's incorporation into downstream metabolites. researchgate.netsymeres.com

Historically, it was hypothesized that the methoxy group of quinine was added late in the pathway, specifically to this compound. biorxiv.orgd-nb.info However, recent feeding studies using stable isotope-labeled precursors have challenged this model. Researchers administered tryptamine-(indole-d₅) and 5-methoxytryptamine-(O-methyl-¹³C, d₃) to Cinchona pubescens plantlets. biorxiv.orgd-nb.info The results demonstrated that both tryptamine and 5-methoxytryptamine are carried through the downstream pathway, leading to the concurrent formation of both non-methoxylated alkaloids (like cinchonidine) and methoxylated alkaloids (like quinine). biorxiv.orgd-nb.infosci-hub.se This indicates that methoxylation occurs early in the pathway, at the tryptamine stage, rather than on the this compound scaffold. biorxiv.orgd-nb.info

Another study fed a deuterium-labeled dihydro analog of corynantheal to Cinchona plantlets. biorxiv.orgd-nb.info The label was incorporated into dihydrocinchonidine and dihydrocinchonine but not into their methoxylated counterparts, further supporting the existence of parallel pathways for methoxylated and non-methoxylated alkaloids that diverge early on. biorxiv.orgd-nb.info

Below is a table summarizing key precursor feeding experiments.

| Precursor | Organism/System | Key Finding | Reference(s) |

| [1-¹⁴C, 1-³H₂]Tryptamine | Cinchona ledgeriana shoots | Confirmed this compound as a natural product and demonstrated stereospecific hydrogen removal. | rsc.org |

| [11-³H₂]this compound | Cinchona ledgeriana shoots | Demonstrated incorporation into cinchonine and cinchonidine, confirming it as a direct precursor. | rsc.org |

| [11-³H₂]Cinchonidine | Cinchona ledgeriana shoots | Showed that the reduction of this compound to cinchonidine is reversible. | rsc.org |

| Tryptamine-(indole-d₅) | Cinchona pubescens plantlets | Confirmed incorporation into both non-methoxylated and methoxylated Cinchona alkaloids. | biorxiv.orgd-nb.info |

| 5-Methoxytryptamine-(O-methyl-¹³C, d₃) | Cinchona pubescens plantlets | Demonstrated direct incorporation into methoxylated alkaloids like quinine, revising the timing of methoxylation. | biorxiv.orgd-nb.inforesearchgate.net |

| Dihydrocorynantheal-(ring-d₄) | Cinchona pubescens plantlets | Incorporated into dihydrocinchonidine/dihydrocinchonine but not dihydroquinine/dihydroquinidine (B8771983). | biorxiv.orgd-nb.info |

Identification of Biosynthetic Genes and Enzymes Involved in Upstream and Downstream Transformations

The integration of transcriptomics and metabolomics has led to the identification of several key genes and enzymes in the Cinchona alkaloid pathway. acs.org By searching for orthologs of known monoterpene indole alkaloid biosynthetic genes, researchers have pinpointed enzymes responsible for both early and late stages of the pathway. acs.orgd-nb.info

Key Identified Genes and Enzymes:

Tryptamine-5-hydroxylase (CpT5H1, CpT5H2): These cytochrome P450 enzymes catalyze the hydroxylation of tryptamine to form 5-hydroxytryptamine (serotonin). This is a crucial first step in the revised pathway for methoxylated alkaloids. d-nb.inforesearchgate.net

O-methyltransferase (CpOMT): Following hydroxylation, an O-methyltransferase methylates 5-hydroxytryptamine to produce 5-methoxytryptamine, the precursor that commits to the methoxylated alkaloid branch. biorxiv.orgd-nb.info Another O-methyltransferase, CpOMT1, was identified that can methylate 6'-hydroxycinchoninone, suggesting that in some cases, methylation can still occur at a late stage, though it acts preferentially on the cinchoninone scaffold before keto-reduction. acs.org

Medium-Chain Alcohol Dehydrogenase (CpDCS) and Esterase (CpDCE): These enzymes are involved in the early steps of the pathway, converting strictosidine aglycone into dihydrocorynantheal. acs.org

Cinchoninone:NADPH Oxidoreductases (I and II): Identified in earlier work, these enzymes catalyze the reduction of the ketone group in this compound and cinchoninone to the hydroxyl group of cinchonidine and cinchonine, respectively. turkjps.orgacs.org This step is critical for determining the final alkaloid product.

The discovery of these genes and enzymes confirms that the biosynthesis of Cinchona alkaloids proceeds through parallel pathways for methoxylated and non-methoxylated compounds, driven by the co-occurrence of tryptamine and 5-methoxytryptamine and the substrate promiscuity of downstream enzymes. biorxiv.orgd-nb.info

Endophytic Fungi in this compound-Related Alkaloid Production

Exploration of Fungal Endophytes as Biocatalysts

Endophytic fungi, which live symbiotically within plant tissues, have emerged as a promising source of bioactive compounds, including alkaloids. irjet.netresearchgate.net These microorganisms can sometimes produce the same or similar secondary metabolites as their host plant, offering a potential alternative for the production of pharmaceutically valuable compounds. nih.govmdpi.com

Research has shown that an endophytic filamentous fungus, Diaporthe sp., isolated from the Cinchona ledgeriana tree, is capable of producing Cinchona alkaloids, including quinine, quinidine, cinchonidine, and cinchonine, when cultivated in a synthetic liquid medium. researchgate.netnih.gov This finding is significant as it demonstrates that the genetic machinery for alkaloid biosynthesis is not exclusive to the Cinchona plant.

The use of endophytic fungi as biocatalysts is an area of growing interest in green chemistry. frontiersin.org These fungi can perform complex chemical transformations with high stereo- and regioselectivity, which is difficult to achieve through conventional chemical synthesis. irjet.netfrontiersin.org The isolation of alkaloid-producing endophytes like Diaporthe sp. and others such as Aspergillus and Fusarium species opens the door to developing fermentation-based production systems, which could provide a more sustainable and controllable supply of Cinchona alkaloids and their precursors like this compound. nih.govresearchgate.net

Optimization of Culture Conditions for Enhanced Alkaloid Bioproduction

To harness the full potential of endophytic fungi for alkaloid production, it is crucial to optimize their culture conditions. Factors such as the composition of the culture medium, pH, temperature, and exposure to light can significantly impact fungal growth and secondary metabolite synthesis. mdpi.comresearchgate.netresearchgate.net

A study investigating quinidine production (a downstream product of the this compound pathway) by five different endophytic fungi isolated from Cinchona calisaya (Aspergillus sydowii, Diaporthe sp., Diaporthe lithicola, Fusarium oxysporum, and Fusarium solani) found that both the initial pH of the medium and the presence of light had a significant effect on yield. nih.govresearchgate.net By tailoring these conditions for each fungal strain, researchers achieved a 1.1- to 9.3-fold increase in quinidine production compared to control conditions. nih.gov

The table below summarizes the optimal conditions found for several fungal strains.

| Fungal Strain | Optimal Initial pH | Optimal Light Condition | Fold Increase in Quinidine Production | Reference(s) |

| Aspergillus sydowii | 6.8 | Dark | 2.7 | nih.govresearchgate.net |

| Diaporthe sp. | 6.2 | Light | 1.6 | nih.govresearchgate.net |

| Diaporthe lithicola | 6.2 | Dark | 1.1 | nih.govresearchgate.net |

| Fusarium oxysporum | 6.2 | Dark | 9.3 | nih.govresearchgate.net |

| Fusarium solani | 6.2 | Light | 6.0 | nih.govresearchgate.net |

Interestingly, the highest quinidine concentration was achieved with F. solani cultured at an initial pH of 6.2 under continuous light, a condition that resulted in relatively low biomass, suggesting a negative correlation between growth and secondary metabolite production in this strain. nih.gov Such optimization studies are essential for developing viable biotechnological processes for producing Cinchona alkaloids using endophytic fungi. mdpi.comresearchgate.net

Chemical Transformations and Derivatization of Cinchonidinone

Stereoselective Reduction Chemistry of Cinchonidinone

The reduction of the ketone functional group in this compound is a critical step that dictates the stereochemical outcome and the identity of the resulting alkaloid. The ability to control this reduction with high diastereoselectivity is paramount for the efficient synthesis of specific Cinchona alkaloids.

Reduction to Cinchonidine (B190817) (e.g., with Borohydride)

The reduction of this compound to cinchonidine has been achieved using various reducing agents, with sodium borohydride (B1222165) being a notable example. This transformation is a key step in synthetic routes to cinchonidine. Studies have shown that the reduction of this compound using sodium borohydride in an environment of isopropyl alcohol at controlled temperatures and a specific pH can yield cinchonidine. ubbcluj.ro Specifically, the reaction is carried out at -15°C and a pH of 4.5, with the alternating addition of the reducing agent and an aqueous solution of tartaric acid, which aids in the separation of the resulting epimers. ubbcluj.ro

Diastereoselective Control in Reduction Products

Controlling the diastereoselectivity of the reduction of this compound is crucial for selectively forming one diastereomer over another. numberanalytics.com The choice of reducing agent and reaction conditions plays a significant role in determining the stereochemical outcome. numberanalytics.commsu.edu For instance, in the reduction of related ketone systems, the use of bulky reducing agents can reverse the typical diastereoselectivity observed with less sterically hindered reagents like lithium aluminum hydride. msu.edu

The reduction of quininone (B45862), a closely related Cinchona ketone, provides insight into the diastereoselective control achievable. Reduction of quininone with diisobutylaluminum hydride (DIBAL-H) yields a mixture of quinine (B1679958) and quinidine (B1679956). nih.gov In contrast, reduction with sodium borohydride also produces both diastereomers, but in a much lower yield. nih.gov This highlights how the choice of hydride source can influence the ratio of the diastereomeric alcohol products.

Exploration of Various Reducing Agents

A range of reducing agents has been investigated for the conversion of Cinchona ketones, demonstrating the versatility of this transformation. For the reduction of quininone, which is structurally similar to this compound, several reagents have been employed with varying degrees of success and selectivity.

| Reducing Agent | Substrate | Products | Yield (Quinine/Quinidine Ratio) | Reference |

| Diisobutylaluminum hydride (DIBAL-H) | Quininone | Quinine and Quinidine | 72% (33% Quinine) | nih.gov |

| Sodium Borohydride | Quininone | Quinine and Quinidine | Low Yield | nih.gov |

| Aluminum powder in ethanol (B145695) with sodium ethoxide | Quininone | Quinine and Quinidine | 12% Quinine, 6% Quinidine | nih.gov |

| Lithium Aluminum Hydride | Quininone | Quinine and Quinidine | Potentially effective alternative | nih.gov |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Quininone | Quinine and Quinidine | 30% Quinine, 60% Quinidine | nih.gov |

| Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) oxidoreductase | This compound | Cinchonidine | Not quantified | nih.govturkjps.org |

This table showcases various reducing agents used for Cinchona ketones, with specific data for quininone reduction providing a comparative context for this compound.

The use of enzymatic reducing agents has also been explored. Nicotinamide adenine dinucleotide phosphate oxidoreductase can catalyze the reduction of both this compound and cinchoninone (B1261553) to their corresponding alcohols, cinchonidine and cinchonine (B1669041). nih.govturkjps.org

Interconversion Pathways to Other Cinchona Alkaloid Ketones

This compound serves as a branching point for the synthesis of other Cinchona alkaloid ketones through specific chemical transformations.

Conversion to Quininone via Hydroxylation and Methylation

Hypothetically, this compound can be transformed into quininone through a two-step process involving hydroxylation followed by methylation. nih.govturkjps.org This pathway introduces the characteristic methoxy (B1213986) group found in quinine and its derivatives. More recent research suggests that in the biosynthesis of quinine, the methoxy group is introduced at an earlier stage, on the precursor tryptamine (B22526). d-nb.info However, the chemical conversion of this compound to a hydroxylated intermediate, which is then methylated, remains a plausible synthetic route. Specifically, a proposed biosynthetic pathway involves the hydroxylation of cinchoninone to 6'-hydroxycinchoninone, which is then methylated to form 6'-methoxycinchoninone (quininone). acs.org

Transformations Leading to Quinidinone (B85341)

The conversion of this compound to quinidinone involves a series of reactions. This compound can first undergo epimerization at the C-8 position via an enol intermediate to form cinchoninone. nih.govturkjps.org Subsequently, cinchoninone can be converted to quinidinone through hydroxylation and methylation steps. nih.govturkjps.org This pathway highlights the interconnectedness of the various Cinchona alkaloids, where one can be a precursor to another through a sequence of well-defined chemical transformations.

Functionalization and Derivatization of the this compound Core

The this compound scaffold, derived from the natural Cinchona alkaloids, serves as a versatile platform for chemical modification. Its core structure, featuring multiple functional groups and chiral centers, allows for a wide range of transformations. This enables the synthesis of a diverse library of derivatives with tailored properties for various applications in catalysis and medicinal chemistry. The strategic functionalization of this compound, particularly at the C-9 position, has led to the development of novel compounds with significant potential.

Synthesis of 9-Amino-(9-deoxy)-cinchona Alkaloids from Oxime Derivatives

A significant transformation of this compound involves its conversion to 9-amino-(9-deoxy)-cinchona alkaloids. This class of compounds has garnered interest for its potential as chiral organocatalysts and for biological applications, including antimalarial research. rsc.orgnih.gov

One established method to achieve this transformation is through the reduction of the oxime derivative of this compound. rsc.orgrsc.org this compound is first converted into its corresponding oxime, this compound oxime. This intermediate is then subjected to reduction, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the 9-amino-(9-deoxy) derivative. rsc.orggoogle.comgoogleapis.com This approach was explored in studies aimed at overcoming drug resistance in malaria parasites by modifying the crucial 9-hydroxyl group of the parent alkaloid. rsc.org The hypothesis was that replacing the hydroxyl group with an amino group could alter the molecule's binding properties while retaining or enhancing its antiplasmodial activity. rsc.org

Reaction Scheme: Reduction of this compound Oxime

| Reactant | Reagent | Product |

|---|---|---|

| This compound Oxime | Lithium Aluminum Hydride (LiAlH₄) | 9-Amino-(9-deoxy)-cinchonidine |

Alternative synthetic routes to these amino derivatives have also been developed to provide better control over stereochemistry and to improve efficiency. An efficient synthesis involves the introduction of an amino group via an azido (B1232118) intermediate, which proceeds with an inversion of configuration at the C-9 stereocenter. nih.gov One such procedure involves a Mitsunobu reaction to introduce an azide (B81097) group, which is subsequently reduced. nih.gov Another method starts with the mesylation of the 9-hydroxyl group of cinchonidine, followed by substitution with sodium azide to form the 9-epi-9-azido-9-deoxycinchonidine intermediate. researchgate.net This azide can then be reduced to the corresponding primary amine. nih.gov These methods are valuable for producing a range of 9-amino(9-deoxy)epi cinchona alkaloids, which are important catalysts for the asymmetric functionalization of carbonyl compounds. nih.gov

Creation of Novel this compound Derivatives for Specific Applications

The derivatization of the this compound core extends beyond the synthesis of amino alkaloids, leading to novel molecules designed for specific functions, such as insecticides and specialized catalysts.

In the search for new biorational insecticides based on natural products, a series of novel 9-acyloxy derivatives of cinchonidine have been synthesized and evaluated. nih.gov This research involved the esterification of the 9-hydroxyl group of the parent alkaloid, cinchonidine, which can be obtained by the reduction of this compound. ubbcluj.ro The study prepared various 9R/S-acyloxy derivatives and tested their insecticidal activity against the agricultural pest Mythimna separata. nih.gov The results indicated that substitution at the C-9 position was well-tolerated and that the stereochemistry at the C-8/C-9 positions was important for activity, with the 9S-configuration showing optimal results. nih.gov Specifically, certain acyloxy derivatives demonstrated significant mortality rates, highlighting the potential of modifying the this compound framework to create effective agrochemicals. nih.gov

Selected Cinchonidine Derivatives with Insecticidal Activity

| Compound | Final Mortality Rate (%) |

|---|---|

| Derivative 6l | 75.0 |

| Derivative 6o | 71.4 |

Activity against Mythimna separata at 1 mg/mL. nih.gov

Another area of application for novel this compound-related derivatives is in asymmetric organocatalysis. Researchers have prepared new α- and β-cyclodextrin derivatives that are monosubstituted with Cinchona alkaloids, including cinchonidine. beilstein-journals.org This was achieved by attaching the alkaloid to the cyclodextrin (B1172386) scaffold via a "click reaction" (CuAAC). beilstein-journals.org The resulting complex combines the chiral environment of the alkaloid with the unique structure of cyclodextrin. These novel derivatives were evaluated as catalysts in enantioselective reactions, such as asymmetric allylic amination, where they showed promising enantiomeric excess. beilstein-journals.org This work demonstrates how the this compound backbone can be incorporated into larger, more complex catalytic systems to achieve specific synthetic goals. beilstein-journals.org

Cinchonidinone in the Context of Asymmetric Catalysis and Organocatalysis

Cinchona Alkaloids as a Privileged Class of Chiral Catalysts and Ligands

Cinchona alkaloids, naturally occurring chiral molecules, are highly valued in asymmetric synthesis. nih.gov Their rigid structure and multiple functional groups make them effective in catalyzing a variety of chemical reactions to produce specific stereoisomers. researchgate.net This class of compounds, which includes quinine (B1679958), quinidine (B1679956), cinchonine (B1669041), and cinchonidine (B190817), has been pivotal in the development of chiral catalysts and ligands. nih.gov

Overview of Enantioselective Transformations Mediated by Cinchona Alkaloids

Cinchona alkaloids and their derivatives are versatile catalysts for a wide range of enantioselective transformations. wiley-vch.de Their catalytic prowess is largely attributed to their bifunctional nature, where the quinuclidine (B89598) nitrogen acts as a basic center and the C9-hydroxyl group acts as an acidic site, allowing for the simultaneous activation of both reactants. tandfonline.com

Key enantioselective reactions catalyzed by Cinchona alkaloids include:

Michael Additions: The conjugate addition of nucleophiles like thiols and nitroalkanes to α,β-unsaturated compounds is a hallmark application. dovepress.comnih.gov For instance, Cinchona-derived thioureas are powerful catalysts for these reactions. dovepress.com

Aldol (B89426) Reactions: These catalysts facilitate the formation of chiral β-hydroxy carbonyl compounds with high enantioselectivity. dovepress.com

Mannich Reactions: They are effective in producing chiral β-amino carbonyl compounds. dovepress.com

Phase-Transfer Catalysis: Modified Cinchona alkaloids, particularly as quaternary ammonium (B1175870) salts, excel as phase-transfer catalysts for reactions like alkylations and epoxidations. rsc.orgresearchgate.netsigmaaldrich.comrsc.org

Sharpless Asymmetric Dihydroxylation: Derivatives of Cinchona alkaloids, specifically dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), are crucial ligands in the osmium-catalyzed asymmetric dihydroxylation of olefins. wiley-vch.de

Sulfa-Michael Additions: Cinchona alkaloid-derived catalysts have been successfully used in the enantioselective addition of thiols to α,β-unsaturated compounds. dovepress.comnih.gov

The adaptability of Cinchona alkaloids is enhanced by the ease of their chemical modification, particularly at the C9 position, which allows for the fine-tuning of catalytic activity for specific transformations. dovepress.com

Pseudoenantiomeric Relationships and their Impact on Catalytic Efficiency

A significant feature of Cinchona alkaloids is the existence of pseudoenantiomeric pairs, such as quinine/quinidine and cinchonine/cinchonidine. nih.govnih.gov These pairs are diastereomers, but they often behave as enantiomers in catalytic applications, producing products with opposite chirality. nih.govtandfonline.com This unique characteristic allows for the synthesis of either enantiomer of a product by simply selecting the appropriate alkaloid catalyst. nih.govdovepress.com

While these pseudoenantiomers often provide comparable enantioselectivity for the opposite enantiomers, there can be differences in catalytic efficiency and reactivity. nih.gov For example, in certain imine umpolung reactions, catalysts derived from cinchonine or quinidine show significantly higher reactivity and selectivity compared to their pseudoenantiomeric counterparts derived from cinchonidine or quinine. nih.gov These discrepancies arise from subtle structural differences that affect the stability of the transition state. Despite these variations, the pseudoenantiomeric nature of Cinchona alkaloids is a powerful tool in asymmetric synthesis. nih.govnih.gov

Design and Application of Cinchonidinone-Derived Catalytic Species

This compound, a ketone analog of cinchonidine, is a key precursor for creating novel chiral catalysts and ligands. scribd.com The C9-keto group in this compound offers a reactive site for chemical modifications, enabling the development of catalysts with tailored properties. scribd.com

This compound as a Precursor to Chiral Ligands for Metal-Catalyzed Reactions

This compound is a valuable starting material for synthesizing chiral ligands used in metal-catalyzed asymmetric reactions. The ketone group can be transformed into various functionalities that can coordinate with transition metals like palladium, rhodium, and iridium.

One common modification involves converting the C9-keto group into a primary amine, which can then be used to create ligands for metal complexes. For instance, diamine ligands derived from Cinchona alkaloids have been successfully used in iridium-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities. Additionally, Cinchona-based organocatalysts containing hydrogen-bond donor moieties have been combined with metal salts (Ag(I), Cu(II), Ni(II)) to enhance yield and enantioselectivity in reactions such as Michael and Friedel–Crafts additions. nih.gov The rigid this compound framework, coupled with the potential for diverse modifications, makes it a prime candidate for developing new chiral ligands for a broad spectrum of metal-catalyzed reactions. mdpi.com

Development of Organocatalysts Based on the this compound Scaffold

The this compound structure is a fundamental component in the creation of a variety of organocatalysts. nih.govrsc.org These catalysts function without a metal center, relying on the inherent chirality and functional groups of the modified this compound to promote enantioselective reactions.

A prominent class of organocatalysts derived from Cinchona alkaloids are bifunctional thiourea (B124793) and squaramide catalysts. dovepress.comrsc.org These are often synthesized by attaching a thiourea or squaramide unit to the Cinchona scaffold. tandfonline.comnih.gov In these catalysts, the thiourea/squaramide group activates the electrophile through hydrogen bonding, while the quinuclidine nitrogen activates the nucleophile. dovepress.com This dual activation mechanism leads to high enantioselectivity in various reactions.

Furthermore, quaternization of the quinuclidine nitrogen in this compound derivatives results in effective chiral phase-transfer catalysts, which are used in enantioselective alkylations and epoxidations under biphasic conditions. rsc.orgrsc.org The modular nature of these organocatalysts allows for systematic optimization to achieve high performance in specific asymmetric transformations. tandfonline.com

Specific Reaction Types Promoted by this compound-Derived Catalysts

Catalysts derived from this compound have proven effective in a wide array of enantioselective reactions. Both organocatalytic and metal-based systems have shown considerable success.

| Reaction Type | Catalyst Type | Typical Substrates | Key Features |

| Asymmetric Michael Addition | Bifunctional thiourea/squaramide organocatalysts | α,β-Unsaturated ketones, nitroolefins, and 1,3-dicarbonyl compounds | High enantioselectivities are achieved through dual activation of reactants. dovepress.commdpi.comrsc.org |

| Asymmetric Aldol Reaction | Cinchona alkaloid-derived primary amines and quaternary ammonium salts | Aldehydes and activated ketones | Provides access to chiral β-hydroxy α-amino acids and other valuable building blocks. dovepress.comnih.gov |

| Asymmetric Mannich Reaction | Bifunctional Cinchona alkaloid derivatives | Imines and nucleophiles | Effective for synthesizing chiral β-amino oxindoles and other nitrogen-containing compounds. dovepress.comrsc.org |

| Asymmetric Phase-Transfer Catalysis | Quaternized this compound derivatives | Glycine Schiff bases and alkyl halides | Enables enantioselective α-alkylation of amino acid precursors. nih.govrsc.org |

| Asymmetric Friedel-Crafts Reaction | Cinchona-based organocatalyst-metal complexes | Indoles and electron-deficient olefins | Combination of organocatalyst and metal salt enhances yield and enantioselectivity. nih.gov |

The adaptability of the this compound scaffold allows for the creation of catalysts tailored for specific synthetic challenges, consistently delivering high yields and enantioselectivities across a range of important chemical transformations.

Asymmetric Addition Reactions (e.g., Michael Additions, Cyanation of Ketones)

This compound and its derivatives have proven to be effective organocatalysts in a variety of asymmetric addition reactions, facilitating the formation of chiral molecules with high enantioselectivity. These reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Michael Additions:

The asymmetric Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a widely used method for C-C bond formation. wikipedia.org Cinchona alkaloids and their derivatives, including those related to this compound, are frequently employed as catalysts in these transformations. wikipedia.orgdovepress.com For instance, polymeric cinchona urea (B33335) catalysts have demonstrated high reactivity and enantioselectivity in asymmetric Michael addition reactions. researchgate.net These polymeric catalysts offer the advantage of easy recovery and reusability without a significant loss of catalytic activity. researchgate.net

In a specific example, a bifunctional quinine-derived sulfonamide organocatalyst was utilized in the asymmetric sulfa-Michael addition of naphthalene-1-thiol to trans-chalcone derivatives. This reaction yielded the desired products with up to 96% enantiomeric excess (ee) under mild conditions and with a low catalyst loading of 1 mol %. beilstein-journals.org

| Catalyst Type | Reaction | Nucleophile | Electrophile | Enantiomeric Excess (ee) | Reference |

| Polymeric Cinchona Urea | Michael Addition | Ketoester | Nitrostyrene | >99% | researchgate.net |

| Quinine-derived Sulfonamide | Sulfa-Michael Addition | Naphthalene-1-thiol | trans-Chalcone | up to 96% | beilstein-journals.org |

Cyanation of Ketones:

The enantioselective cyanation of prochiral ketones is a direct route to obtaining chiral tertiary cyanohydrins, which are valuable building blocks for synthesizing molecules with a quaternary stereocenter. liverpool.ac.uk Modified cinchona alkaloids have been successfully applied as chiral Lewis base catalysts in the asymmetric cyanation of ketones. units.it This approach is notable as it represents an efficient asymmetric cyanation of simple ketones using a metal-free organic catalyst. The reaction tolerates various functional groups, including acid-sensitive ones like acetals and ketals, affording functionalized tertiary cyanohydrin products with excellent enantioselectivity. The development of these catalysts was guided by the discovery that modified cinchona alkaloids are highly effective in other asymmetric transformations.

Direct Nucleophilic Additions across Carbon–Oxygen and Carbon–Nitrogen Double Bonds

This compound-related catalysts are instrumental in promoting direct nucleophilic additions to polarized double bonds, such as the carbon-oxygen (C=O) bond in carbonyl compounds and the carbon-nitrogen (C=N) bond in imines. dovepress.com These reactions are fundamental for constructing key structural motifs in organic molecules.

The carbonyl group in aldehydes and ketones is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. savemyexams.commasterorganicchemistry.com Nucleophilic addition to the C=O bond changes the hybridization of the carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com Cinchona alkaloid derivatives can catalyze these additions, often in a bifunctional manner where different parts of the catalyst activate the nucleophile and the electrophile. dovepress.com For example, in reactions involving titanium(IV) complexes, the hydroxyl group of the cinchona alkaloid can coordinate to the metal center, while the quinuclidine nitrogen acts as a base.

Similarly, cinchona-derived catalysts are employed in asymmetric additions to imines, such as the Strecker and Mannich reactions. dovepress.com Catalysts bearing a thiourea or urea moiety at the C9 position are commonly used to activate the imine. dovepress.com

Cycloaddition Reactions

This compound and its parent alkaloids have been implicated in cycloaddition reactions. For example, the natural product flueggedine is thought to be derived from virosecurinine via a [2+2] cycloaddition. rsc.org While direct catalysis of cycloadditions by this compound itself is a specific area of research, the broader family of cinchona alkaloids has been used in such transformations. For instance, polymeric cinchona alkaloids have been developed as catalysts for the enantioselective [2+2] cycloaddition reaction of ketenes. researchgate.net

Intramolecular Aldol Cyclizations

Intramolecular aldol reactions, where an enolate and a carbonyl group within the same molecule react, are powerful methods for constructing cyclic compounds. fiveable.melibretexts.org These reactions are often faster and more selective than their intermolecular counterparts. fiveable.melibretexts.org Cinchona alkaloid-derived primary amines have been successfully used as organocatalysts in the intramolecular aldol condensation of dicarbonyl compounds to produce chiral cyclohexenones. nih.gov For example, the reaction of 4-substituted heptane-2,6-diones can be catalyzed by a cinchona amine to yield the corresponding chiral cyclohexenone with high enantioselectivity. nih.gov The formation of five- and six-membered rings is generally favored in these cyclizations due to their thermodynamic stability. libretexts.orgvanderbilt.edu

Mechanistic Insights into this compound-Related Catalysis

Role of Specific Functional Groups (e.g., C9 Position) in Enantioselectivity

The stereochemical outcome of reactions catalyzed by cinchona alkaloids, including those derived from this compound, is heavily influenced by the functional groups present on the catalyst, particularly at the C9 position. dovepress.com Modifications at this position, such as the introduction of hydroxyl, amino, urea, or thiourea functionalities, can dramatically alter the catalyst's activity and the enantioselectivity of the reaction. dovepress.com

The C9 hydroxyl group, for instance, can act as a hydrogen bond donor, activating the electrophile and orienting it within the chiral pocket of the catalyst. In combination with a metal, it can coordinate to the metal center, influencing the Lewis acidity and the steric environment. In many catalytic systems, the quinuclidine nitrogen acts as a base to deprotonate the nucleophile, while the C9 substituent interacts with the electrophile, creating a bifunctional activation mode. dovepress.com

The steric bulk and electronic properties of the substituent at the C9 position are critical. For example, in the desymmetrization of sulfonimidamides, the size of the catalyst pocket, which is dictated by the substituents near the C9 position, plays a crucial role in determining enantioselectivity. nih.gov A more restricted pocket can lead to higher selectivity by creating more significant steric interactions that disfavor the formation of one enantiomer. nih.gov

Understanding Catalyst-Substrate Interactions and Transition States

The enantioselectivity in cinchona alkaloid-catalyzed reactions arises from the differential stabilization of diastereomeric transition states. aip.org The catalyst and substrates form a ternary complex in the transition state, where non-covalent interactions such as hydrogen bonding and π-π stacking play a crucial role in discriminating between the two possible enantiomeric pathways. nih.govmdpi.com

Computational studies, often using density functional theory (DFT), have provided significant insights into the nature of these interactions and the geometry of the transition states. nih.govmdpi.com For the intramolecular aldol reaction catalyzed by cinchona amines, DFT calculations have shown that stereocontrol depends on the conformational preference of a hydrogen-bonded nine-membered ring in the transition state. nih.gov The inclusion of dispersion effects in these calculations is crucial for accurately predicting the enantioselectivity, highlighting the importance of van der Waals interactions in the catalyst-substrate complex. nih.gov

In the conjugate cyanation of α,β-unsaturated ketones catalyzed by a quinine-derived phase-transfer catalyst, computational studies revealed that the anion is not held in a simple ion pair but is positioned by a hydrogen bond with the catalyst's hydroxyl group. csic.es This hydrogen bonding is a key factor in determining the enantioselectivity of the process. csic.es The approach of the nucleophile to the carbonyl carbon often follows the Bürgi-Dunitz trajectory, which maximizes orbital overlap for the new bond formation. masterorganicchemistry.com

By analyzing the transition state structures, it is possible to build models that explain and predict the stereochemical outcome of a reaction. These models consider the specific conformations of the catalyst and the substrate and how they interact to create a low-energy pathway to one enantiomer while a high-energy pathway leads to the other. nih.govnih.gov

Advanced Analytical and Computational Methodologies in Cinchonidinone Research

Spectroscopic Characterization Techniques for Cinchonidinone and its Derivatives

Spectroscopic methods are indispensable tools for the detailed characterization of this compound and its related compounds. These techniques allow for the elucidation of molecular structure, the determination of stereochemical configurations, and the identification of intermediates in synthetic pathways.

High-Resolution Mass Spectrometry for Structural Elucidation and Pathway Intermediates

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the structural analysis of organic molecules like this compound. acdlabs.commdpi.com It provides highly accurate mass measurements, enabling the determination of elemental compositions with a high degree of confidence. mdpi.comnih.gov This capability is critical for confirming the identity of this compound and for identifying unknown intermediates that may arise during its synthesis or derivatization.

Tandem mass spectrometry (MS/MS), often coupled with HRMS, allows for detailed structural characterization by fragmenting the parent molecule and analyzing the resulting fragment ions. mdpi.comnih.gov This fragmentation pattern provides a molecular fingerprint that can be used to piece together the structure of the molecule. For instance, in the study of alkaloids, fragmentation patterns can reveal characteristic substructures, such as the tropane (B1204802) ring system in some related compounds. gcwgandhinagar.com The high sensitivity of modern MS techniques also permits the analysis of compounds present in very low concentrations, which is particularly useful for detecting transient intermediates in reaction pathways. mdpi.comnih.gov

Table 1: Applications of High-Resolution Mass Spectrometry in this compound Research

| Application | Information Gained | Significance |

| Molecular Formula Determination | Precise elemental composition from accurate mass measurements. mdpi.comnih.gov | Confirms the identity of this compound and its derivatives. |

| Structural Elucidation | Detailed structural information from fragmentation patterns (MS/MS). mdpi.com | Helps in identifying the connectivity of atoms within the molecule. |

| Pathway Intermediate Identification | Detection and characterization of transient species in reaction mixtures. mdpi.com | Provides insights into reaction mechanisms and synthetic pathways. |

| Purity Assessment | Detection of impurities and byproducts. | Ensures the quality and integrity of this compound samples. |

Nuclear Magnetic Resonance Spectroscopy for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical method for determining the detailed three-dimensional structure of molecules in solution. jeolusa.comnumberanalytics.com For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to establish the connectivity of atoms and the stereochemistry of the molecule. acdlabs.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom. bhu.ac.in Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, helping to assemble the molecular framework.

A particularly crucial NMR technique for stereochemical and conformational analysis is the Nuclear Overhauser Effect (nOe) experiment. ox.ac.uk The nOe relies on the through-space interaction between nuclei, providing information about their spatial proximity. ox.ac.uk By observing nOe enhancements between specific protons in the this compound molecule, researchers can deduce the relative orientation of different parts of the molecule, thereby determining its conformation and stereochemistry. bhu.ac.inox.ac.uk The combination of experimental NMR data with computational methods, such as Density Functional Theory (DFT) calculations, further refines the structural and conformational assignments. researchgate.net

Table 2: NMR Techniques in the Study of this compound

| NMR Technique | Primary Application | Information Provided |

| ¹H NMR | Basic structural analysis. ox.ac.uk | Chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Carbon skeleton determination. bhu.ac.in | Information about each carbon atom in the molecule. |

| 2D COSY | Establishing proton-proton couplings. ox.ac.uk | Reveals which protons are connected through chemical bonds. |

| 2D HSQC/HMQC | Correlating protons to directly attached carbons. | Maps the hydrogen atoms to their corresponding carbon atoms. |

| 2D HMBC | Correlating protons and carbons over multiple bonds. | Provides long-range connectivity information for structural assembly. |

| 1D/2D NOESY | Determining spatial proximity of nuclei. ox.ac.uk | Crucial for assigning stereochemistry and determining molecular conformation. |

Optical Rotatory Dispersion and Circular Dichroism for Stereochemical Assignments

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that are highly sensitive to the three-dimensional arrangement of atoms in chiral molecules like this compound. scribd.comchiralabsxl.com These methods are instrumental in assigning the absolute configuration of stereocenters.

ORD measures the change in optical rotation of a substance as a function of the wavelength of light. scribd.com The resulting ORD curve can be used to determine the absolute configuration of chiral molecules by comparing it to the known spectra of related compounds or by applying empirical rules. rsc.org

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. wikipedia.org It is particularly effective for studying the stereochemistry of molecules containing chromophores. chiralabsxl.com The sign and intensity of the Cotton effects in a CD spectrum are characteristic of the spatial arrangement of the chromophores and can be used to assign the absolute configuration. mdpi.com The application of theoretical calculations, such as time-dependent density functional theory (TDDFT), to predict CD spectra allows for a direct comparison with experimental data, providing a powerful tool for unambiguous stereochemical assignment. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling

Computational methods have become integral to modern chemical research, providing a theoretical framework to complement experimental findings. In the study of this compound, these techniques offer profound insights into its conformational preferences and intermolecular interactions.

Conformation Analysis and Conformational Landscapes

The biological activity and chemical reactivity of flexible molecules like this compound are often governed by their conformational preferences. Computational conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energy barriers between them. nih.gov

Various computational methods, ranging from molecular mechanics to quantum mechanical calculations, are used to explore the conformational space of this compound and its parent compounds, the Cinchona alkaloids. nih.govnih.gov These studies have identified several key low-energy conformers, often described by the torsion angles around the C(4')-C(9) and C(9)-C(8) bonds. nih.gov The exploration of the potential energy surface can reveal the most probable conformations and the pathways for interconversion between them. nih.gov For instance, studies on cinchonidine (B190817) have identified multiple stable conformers and elucidated the temperature-dependent changes in their populations. nih.govresearchgate.netsrce.hr

Electrostatic Potential Calculations and Intermolecular Interactions

The molecular electrostatic potential (MEP) is a valuable property for understanding and predicting how a molecule will interact with other molecules, such as substrates, reagents, or biological receptors. The MEP is calculated using quantum chemical methods and provides a map of the charge distribution around the molecule. mdpi.com

For Cinchona alkaloids, MEP calculations help to identify regions of negative potential, which are likely sites for electrophilic attack or hydrogen bonding. nih.gov By comparing the shape and size of these negative potential areas among different diastereoisomers, researchers can gain insights into their differing abilities to interact with a common receptor. nih.gov These calculations are crucial for rationalizing the stereoselectivity observed in reactions catalyzed by Cinchona alkaloids and for designing new catalysts with enhanced properties. The study of intermolecular interactions, guided by electrostatic potential calculations, is fundamental to understanding the mechanism of action of these important compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for elucidating the intricate relationship between a molecule's three-dimensional structure and its chemical behavior. wikipedia.org In the study of this compound and its parent cinchona alkaloids, these computational methods, particularly Density Functional Theory (DFT), provide profound insights into electronic properties that govern reactivity and catalytic activity. nih.govwalshmedicalmedia.com By solving approximations of the Schrödinger equation, researchers can generate a detailed picture of electron distribution, orbital energies, and electrostatic potential, which are crucial for understanding and predicting how the molecule will interact with other reagents. wikipedia.orgnih.gov

Computational studies on cinchona alkaloids, which share the same core structure as this compound, have employed DFT methods like B3LYP and dispersion-corrected functionals such as M06-2X to analyze their electronic structure. nih.govmdpi.com These investigations focus on several key aspects:

Molecular Electrostatic Potential (MEP): The MEP map is a vital tool for identifying the electrophilic and nucleophilic sites within a molecule. frontiersin.org For cinchona alkaloids, MEP analysis reveals regions of negative potential (electron-rich) and positive potential (electron-poor). Studies on epi-cinchonidine, a diastereomer of this compound, show that the most negative potential is located around the oxygen atom of the hydroxyl group and the nitrogen atoms of the quinoline (B57606) ring and the quinuclidine (B89598) core. frontiersin.org These electron-rich areas are predicted to be the primary sites for interaction with electrophiles or for acting as Lewis bases in catalytic cycles. frontiersin.org

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. nih.gov In epi-cinchonidine, the HOMO is primarily localized on the electron-rich quinoline ring system, while the LUMO is distributed across the same aromatic moiety. frontiersin.org This distribution highlights the quinoline ring's central role in the molecule's electronic transitions and reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution at the atomic level, bond strengths, and intramolecular interactions like hyperconjugation. mdpi.com For cinchona alkaloids, NBO calculations have quantified the negative charges on the nitrogen and oxygen atoms, confirming them as the most nucleophilic sites. frontiersin.org This aligns with experimental observations of their reactivity.

These computational analyses allow for a rationalization of the observed reactivity and stereoselectivity of this compound-based catalysts. nih.gov By understanding the electronic landscape of the catalyst, researchers can predict how it will orient and activate a substrate, providing a theoretical foundation for its performance in asymmetric synthesis. osti.gov

Table 1: Calculated Electronic Properties and Reactive Sites of a Cinchona Alkaloid Scaffold

This table summarizes key findings from DFT calculations on epi-cinchonidine, which provides insight into the electronic characteristics of the closely related this compound.

| Calculated Property | Method | Key Finding | Implication for Reactivity |

| Atomic Charges | NBO/Mulliken | The oxygen atom (O36) and quinuclidine nitrogen (N43) exhibit the highest negative charges. frontiersin.org | These sites are the most nucleophilic and likely points of interaction with electrophiles or acidic protons. frontiersin.org |

| Molecular Electrostatic Potential (MEP) | DFT | Regions of strong negative potential are localized around the O36, N43, and quinoline nitrogen (N16) atoms. frontiersin.org | Confirms the nucleophilic nature of these heteroatoms and their role in binding substrates. frontiersin.org |

| Frontier Molecular Orbitals (FMO) | DFT | The HOMO is localized on the quinoline ring system, while the LUMO is also centered on this aromatic part. frontiersin.org | The quinoline ring is central to the molecule's electronic activity and reactivity in redox or photochemical processes. |

| Intramolecular Interactions | DFT/MP2 | The potential for weak intramolecular hydrogen bonds between the quinuclidine and quinoline moieties has been identified. mdpi.com | Such interactions can influence the conformational preferences of the catalyst, impacting its stereodirecting ability. |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling in Catalyst Design

While quantum chemistry provides deep insights into individual molecules, chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling offer a data-driven approach to catalyst design and optimization. illinois.eduelsevier.com These methodologies are particularly powerful in the context of this compound, where a vast number of derivatives can be envisioned by modifying its structure. QSAR aims to build statistically robust mathematical models that correlate quantitative structural features (descriptors) of a library of catalysts with their experimentally observed performance, such as enantioselectivity. illinois.edumdpi.com

The application of chemoinformatics to the design of catalysts derived from this compound follows a systematic workflow. illinois.edu This process moves beyond traditional, intuition-based catalyst development toward a more efficient, computer-guided approach. illinois.edu

The key steps in a chemoinformatics-guided catalyst design workflow are:

Library Construction: An in silico (virtual) library of potential catalyst candidates is generated. illinois.edu For this compound, this could involve systematically varying substituents on the quinoline ring, the quinuclidine core, or the C9 hydroxyl group.

Descriptor Calculation: For each molecule in the virtual library, a set of numerical descriptors is calculated. illinois.edu These descriptors quantify various aspects of the molecule's structure, including steric properties (e.g., molecular volume, surface area), electronic properties (e.g., partial charges, dipole moment), and 3D-field-based properties (e.g., CoMFA or CoMSIA fields). illinois.eduillinois.edu

Model Generation and Validation: A subset of catalysts from the library is synthesized and experimentally tested in a target reaction. illinois.edu The experimental data (e.g., enantiomeric excess) is then used to train a QSAR model, which is a mathematical equation linking the calculated descriptors to catalyst performance. illinois.edu Rigorous statistical validation is performed to ensure the model is predictive and not a result of chance correlation.

Virtual Screening and Prediction: The validated QSAR model is used to screen the entire in silico library, predicting the performance of thousands of candidate catalysts without the need for their synthesis and testing. illinois.edu

Guided Synthesis: The model's predictions identify a small number of top-performing candidates for synthesis and experimental validation. illinois.edu This targeted approach significantly accelerates the discovery of highly effective and selective catalysts.

This data-driven strategy has been successfully applied to optimize catalysts for various chemical transformations. illinois.edu By replacing a trial-and-error process with a predictive, model-based approach, chemoinformatics and QSAR provide a powerful engine for innovation in asymmetric catalysis using this compound derivatives.

Table 2: Chemoinformatics and QSAR Workflow for Catalyst Design

This table outlines the structured approach used in chemoinformatics to accelerate the development of this compound-based catalysts.

| Step | Description | Tools and Techniques | Objective |

| 1. Catalyst Library Generation | Create a large, diverse virtual library of synthetically accessible this compound derivatives in silico. | Combinatorial library enumeration software. | Explore a broad chemical space of potential catalysts. illinois.edu |

| 2. Descriptor Calculation | Quantify the 3D steric and electronic properties of each virtual catalyst using numerical descriptors. | Molecular modeling software; programs for calculating steric, electronic, and field-based descriptors. | Create a numerical representation of each catalyst's structure. illinois.edu |

| 3. Training Set Selection & Synthesis | Algorithmically select a representative subset of catalysts (a "training set") for synthesis and experimental evaluation. | Diversity analysis algorithms (e.g., principal component analysis). | To efficiently sample the chemical space and gather experimental data for model building. illinois.edu |

| 4. QSAR Model Building | Develop a mathematical model that correlates the calculated descriptors with the experimental catalytic performance (e.g., enantioselectivity). | Statistical methods like Partial Least Squares (PLS) or machine learning algorithms like Support Vector Machines (SVMs). biorxiv.org | To create a predictive relationship between structure and activity/selectivity. illinois.edu |

| 5. Virtual Screening & Prioritization | Use the validated QSAR model to predict the performance of all catalysts in the initial virtual library. | The generated QSAR equation. | To identify the most promising catalyst candidates for a specific reaction without exhaustive synthesis. illinois.edu |

| 6. Experimental Validation | Synthesize and test the top-ranked "hit" compounds to confirm the model's predictive power. | Organic synthesis and analytical techniques (e.g., HPLC). | To discover a new, optimized catalyst and validate the chemoinformatic workflow. illinois.edu |

Future Research Trajectories and Interdisciplinary Outlooks

Elucidating Uncharted Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of Cinchona alkaloids, including the pathway leading to cinchonidinone, is not entirely understood. It is hypothesized that this compound is a key intermediate in the biosynthesis of other Cinchona alkaloids. turkjps.org The proposed pathway involves the conversion of strictosidine (B192452) to this compound, which then serves as a precursor for other alkaloids. turkjps.orgbspublications.net Recent studies suggest that the methoxy (B1213986) group found in quinine (B1679958) and quinidine (B1679956) is introduced early in the pathway, on the precursor tryptamine (B22526), leading to parallel biosynthetic routes for methoxylated and non-methoxylated alkaloids. biorxiv.orgresearchgate.netd-nb.infobiorxiv.org This indicates that two parallel pathways, one involving methoxylated substrates and the other desmethoxy substrates, operate in Cinchona pubescens. biorxiv.org

The transformation of tryptamine and secologanin (B1681713) into strictosidine is a critical step catalyzed by strictosidine synthase. researchgate.netresearchgate.netcjnmcpu.com While it's established that Cinchona alkaloids are derived from strictosidine, the subsequent enzymatic steps leading to this compound remain largely unelucidated. biorxiv.orgresearchgate.netacs.org The failure to identify a specific hydroxylase for this compound/cinchoninone (B1261553) has led researchers to consider that methoxylation might occur at an earlier stage. d-nb.inforesearchgate.net

Key Research Questions:

What are the specific enzymes responsible for the conversion of strictosidine derivatives into this compound?

How is the flux through the parallel methoxylated and desmethoxylated pathways regulated within the plant?

What are the structures and mechanisms of the enzymes involved in the later stages of Cinchona alkaloid biosynthesis, including the potential role of this compound as a central intermediate?

Future research will likely focus on the discovery and characterization of the missing enzymes in the pathway. This will involve a combination of transcriptomics, proteomics, and metabolomics approaches in Cinchona species to identify candidate genes and validate their function through in vitro and in vivo experiments. d-nb.infoacs.org

Expanding the Scope of this compound-Derived Catalysts in Emerging Asymmetric Reactions

Cinchona alkaloids and their derivatives are renowned for their use as organocatalysts in asymmetric synthesis. nih.govunits.itnih.gov They have been successfully employed in a wide variety of reactions, including oxidations, alkylations, and cycloadditions. nih.gov While much of the focus has been on modified quinine and quinidine, this compound and its derivatives hold significant potential.

Derivatives of cinchonidine (B190817) have been used as phase-transfer catalysts and in asymmetric aldol (B89426) reactions. nih.gov Modifications at the C3-vinyl group of cinchonidine have been explored to create novel catalysts. nih.gov this compound-derived catalysts could offer unique reactivity and selectivity profiles due to the presence of the ketone functionality, which can be further modified.

Future research directions include:

Novel Catalyst Design: Synthesizing new libraries of this compound-derived catalysts with diverse functionalities.

New Asymmetric Reactions: Exploring the application of these catalysts in emerging areas of asymmetric synthesis, such as photoredox catalysis and electrocatalysis.

Mechanistic Studies: Utilizing computational and experimental techniques to understand the mode of action of this compound-based catalysts to enable rational design of more efficient and selective catalysts.

Integration of Systems Biology and Synthetic Biology for Enhanced Alkaloid Production

The limited availability of Cinchona alkaloids from natural sources presents a significant bottleneck for their widespread use. nih.govresearchgate.net Systems biology, which combines multi-omics data with computational modeling, offers a powerful approach to understand and engineer the complex metabolic networks of plants. nih.govresearchgate.net By integrating systems biology with synthetic biology, it is possible to design and construct microbial cell factories for the production of valuable alkaloids. nih.govresearchgate.net

Recent advances have enabled the reconstitution of plant alkaloid pathways in microorganisms like yeast and bacteria. researchgate.netfrontiersin.org This involves identifying and transferring the entire biosynthetic gene cluster into a suitable host. researchgate.net Engineered microbes could provide a sustainable and scalable platform for producing not only natural alkaloids but also novel derivatives.

Key future research avenues are:

Complete Pathway Elucidation: Using systems biology approaches to fully map the Cinchona alkaloid biosynthetic pathway. nih.gov

Metabolic Engineering of Microbes: Optimizing the expression of pathway genes and host metabolism to maximize the production of this compound and other target alkaloids. researchgate.net

Cell-Free Systems: Developing cell-free enzymatic systems for the production of Cinchona alkaloids, which could offer higher purity and yields.

Advanced Computational Design of this compound-Inspired Catalysts

Computational modeling and simulation are becoming indispensable tools in modern catalyst design. Density functional theory (DFT) and other computational methods can be used to study reaction mechanisms and predict the performance of new catalysts. researchgate.net

For Cinchona alkaloid-derived catalysts, computational studies can help to understand the origins of enantioselectivity and identify key structural features that govern catalytic activity. nih.gov This knowledge can then be used to design novel this compound-inspired catalysts with improved properties. For example, understanding the hydrogen-bonding interactions between a cinchonidine catalyst and a substrate can inform the design of more effective catalysts. thegoodscentscompany.com

Future research in this interdisciplinary area will involve:

High-Throughput Screening: Using computational methods to rapidly screen virtual libraries of this compound derivatives for their potential as catalysts in various reactions.

Machine Learning: Applying machine learning algorithms to identify complex structure-activity relationships and guide the design of new catalysts.

Integrated Experimental and Computational Workflows: Combining computational predictions with experimental validation to accelerate the discovery and optimization of this compound-inspired catalysts.

Q & A

Q. What are the key biosynthetic pathways involving Cinchonidinone, and how can they be experimentally validated?

this compound (C19H22N2O) is a critical intermediate in the biosynthesis of quinine and related alkaloids. Its methoxylation and hydroxylation steps are central to forming bioactive compounds like quinine. To validate these pathways, researchers can employ RNA-seq data to identify tissue-specific oxidases (e.g., in Cinchona pubescens roots/stems) and transiently express candidate enzymes in model systems like Nicotiana benthamiana. LC-MS analysis of infiltrated tissues can detect intermediates like 6′-hydroxythis compound .

Q. What analytical techniques are recommended to confirm this compound’s structural identity and purity in laboratory settings?

Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for structural confirmation. Purity assessments require High-Performance Liquid Chromatography (HPLC) with UV detection, referencing CAS 485-71-2 for spectral benchmarks. For novel derivatives, provide full characterization data (e.g., melting points, optical rotation) and compare with literature values .

Q. How should researchers safely handle this compound given its toxicity profile?

this compound is classified under acute toxicity (Category 4, H302). Use personal protective equipment (gloves, lab coats, eye protection) and avoid inhalation of dust. Store in a ventilated area, and follow emergency protocols outlined in Safety Data Sheets (SDS), including immediate medical consultation for accidental ingestion .

Advanced Research Questions

Q. How can contradictions in enzymatic activity data for this compound hydroxylation be systematically resolved?

Contradictions may arise from tissue-specific enzyme expression (e.g., root vs. stem) or experimental conditions. Researchers should:

Q. What experimental designs are effective for detecting transient intermediates in this compound biosynthesis?

Use stable isotope labeling (e.g., 13C-corynantheal) to trace metabolic flux. Combine with time-course LC-MS/MS to capture intermediates like 17a/b. For low-abundance metabolites, employ enrichment strategies (solid-phase extraction) and high-resolution mass spectrometry. Tissue-specific RNA silencing can also help isolate rate-limiting steps .

Q. How can researchers address low incorporation rates in radiolabeled this compound tracer studies?

Marginal incorporation (~0.002%) may result from poor substrate specificity or competing pathways. Solutions include:

Q. What methodologies enable the study of tissue-specific enzyme expression in this compound biosynthesis?

Transcriptomic profiling (RNA-seq) of C. pubescens root and stem tissues can identify candidate oxidases. Validate tissue-specificity via qPCR and in situ hybridization. Transient expression in N. benthamiana allows functional characterization without native metabolic interference .

Methodological Frameworks

Q. How to formulate a research question on this compound’s role in alkaloid diversity using the FINER criteria?

- Feasible : Ensure access to Cinchona tissues and LC-MS facilities.

- Interesting : Explore evolutionary implications of methoxylation in quinine’s antimalarial activity.

- Novel : Investigate uncharacterized P450s from RNA-seq data.

- Ethical : Adhere to Nagoya Protocol for plant genetic resources.

- Relevant : Align with natural product discovery for drug-resistant malaria .

Q. What strategies ensure reproducibility in this compound-related synthetic studies?

- Document reaction conditions (solvent, temperature, catalyst) in detail.

- Include negative controls (e.g., enzyme-free assays) and replicate experiments ≥3 times.

- Deposit raw data (NMR spectra, chromatograms) in supplementary materials, following journal guidelines like the Beilstein Journal of Organic Chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.